molecular formula C12H12ClNOS B2999084 8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797730-08-5

8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2999084
CAS No.: 1797730-08-5
M. Wt: 253.74
InChI Key: OAIXPWKDPKYLNB-UHFFFAOYSA-N
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Description

The compound “8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene” is a complex organic molecule. It contains a bicyclic structure (azabicyclo[3.2.1]oct-2-ene), which is a type of cyclic compound with two fused rings . Attached to this bicyclic structure is a 5-chlorothiophene-2-carbonyl group, which includes a thiophene (a five-membered ring containing four carbon atoms and a sulfur atom) that is substituted with a chlorine atom and a carbonyl group.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the bicyclic structure, the synthesis of the 5-chlorothiophene-2-carbonyl group, and the attachment of this group to the bicyclic structure. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It would have a bicyclic core, with the 5-chlorothiophene-2-carbonyl group attached at the 8th position. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s subjected. The presence of the carbonyl group suggests that it could undergo reactions typical of carbonyl compounds, such as nucleophilic addition . The chlorine atom might also make the compound susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar bonds .

Scientific Research Applications

Synthesis Techniques

One area of research focuses on the synthesis of structurally complex and rigid analogues, leveraging the unique bicyclic structure of 8-azabicyclo[3.2.1]octane. For example, the synthesis of conformationally rigid analogues of 2-amino adipic acid, incorporating the 8-azabicyclo[3.2.1]octane skeleton, has been documented, highlighting methods for constructing this bicyclic framework from dibromohexanedioate through alkylation-cyclization processes (Kubyshkin et al., 2009).

Potential Bioactive Molecule Building Blocks

Research on the synthesis of highly substituted 8-oxabicyclo[3.2.1]octanes and 2,7-dioxatricyclo[4.2.1.03,8]nonanes demonstrates the potential of these structures as synthetic blocks for bioactive molecules. The study describes a precursor obtained from tetrachlorocyclopropene and furan, leading to polyhydroxylated derivatives with antitumor and glycosidase inhibitors activity (Khlevin et al., 2012).

Enantioselective Synthesis

The catalytic asymmetric synthesis of 8-oxabicyclooctanes through intermolecular [5+2] pyrylium cycloadditions showcases the development of chiral building blocks for medicinal chemistry. This process, promoted by a dual catalyst system, yields derivatives with scaffolds common in natural products and medicinally active compounds, offering a versatile basis for further synthetic manipulations (Witten & Jacobsen, 2014).

Pharmacological Studies

On the pharmacological front, studies of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their N-endo-methyl quaternary derivatives have been conducted to explore their conformational behavior and potential as acetylcholine-induced contraction antagonists in guinea pig ileum, proposing initial structure-activity relationships (Izquierdo et al., 1991).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The study and application of this compound could potentially open up new avenues in various fields, depending on its properties and activities. It could be of interest in materials science, medicinal chemistry, or other areas of research .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNOS/c13-11-7-6-10(16-11)12(15)14-8-2-1-3-9(14)5-4-8/h1-2,6-9H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIXPWKDPKYLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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